5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide
Description
The compound features a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The phenyl ring at the N-position is further substituted with a 1,1-dioxo-1λ⁶,2-thiazolidine group. The sulfone moiety in the thiazolidine ring enhances solubility and metabolic stability, while the bromine atom may contribute to electronic effects and halogen bonding interactions in biological targets. This structural framework is common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
5-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4S/c15-13-7-6-12(21-13)14(18)16-10-2-4-11(5-3-10)17-8-1-9-22(17,19)20/h2-7H,1,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQDRFROHVDPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the furamide group and the isothiazolidine-1,1-dioxide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its molecular targets and effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The sulfone group in the target compound (electron-withdrawing) contrasts with the electron-donating piperidine in , affecting electronic distribution and pKa .
- Halogenation : Bromine in the target compound and chlorine/fluorine in suggest roles in halogen bonding or steric hindrance .
- Heterocyclic Moieties : Benzothiazole (Z14) and triazolo-pyridazin () introduce rigid, planar structures that may influence target binding .
Physicochemical Properties
Table 2: Calculated Properties of Selected Compounds
Key Observations :
- The target compound’s sulfone group reduces LogP compared to ’s difluoromethoxy group, suggesting better aqueous solubility .
Biological Activity
5-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest diverse pharmacological properties, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer activities.
Structural Characteristics
The compound features a furan ring and a thiazolidinone moiety, which are known to contribute to various biological activities. The bromine substitution at the 5-position of the furan ring may enhance its reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant biological activities. Below is a summary of the biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially inhibiting growth and proliferation. |
| Anti-inflammatory | Reduces inflammation markers in cell culture models, suggesting potential use in inflammatory diseases. |
| Anticancer | Shows cytotoxic effects on cancer cell lines, indicating possible application in cancer therapy. |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazolidinone structure may facilitate binding to enzymes or receptors involved in disease processes. This interaction can modulate signaling pathways, leading to therapeutic effects.
Case Studies
Several studies have investigated the biological effects of similar compounds:
-
Antimicrobial Activity
- A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function.
- Anti-inflammatory Effects
-
Cytotoxicity Against Cancer Cells
- Research has shown that compounds with similar structures induced apoptosis in various cancer cell lines through the activation of caspase pathways. This highlights their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
